![molecular formula C21H19N3O4 B15137763 N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide](/img/structure/B15137763.png)
N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a hydroxamic acid functional group and a methoxyphenyl moiety. This compound is of interest due to its potential biological activities and its role in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide typically involves the condensation of a carboxylic acid with an amine, followed by hydroxylation. One common method is the direct condensation of carboxylic acids with amines using a catalyst to facilitate the reaction . The reaction conditions often include the use of a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and energy-efficient processes, is becoming increasingly important in industrial settings.
化学反応の分析
Types of Reactions
N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso compounds.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxamic acid group can yield nitroso derivatives, while reduction can produce amines.
科学的研究の応用
N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in cancer research, due to its ability to inhibit certain enzymes involved in tumor growth.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide involves its interaction with specific molecular targets. The hydroxamic acid group can chelate metal ions, inhibiting metalloenzymes. This inhibition can disrupt various biological pathways, leading to potential therapeutic effects. The compound’s ability to interact with proteins and enzymes is a key aspect of its mechanism of action.
類似化合物との比較
Similar Compounds
Uniqueness
N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide is unique due to its specific structure, which combines a hydroxamic acid group with a methoxyphenyl moiety This combination imparts distinct chemical and biological properties, differentiating it from other similar compounds
特性
分子式 |
C21H19N3O4 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC名 |
N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide |
InChI |
InChI=1S/C21H19N3O4/c1-28-19-4-2-3-16(13-19)14-5-9-17(10-6-14)22-21(26)23-18-11-7-15(8-12-18)20(25)24-27/h2-13,27H,1H3,(H,24,25)(H2,22,23,26) |
InChIキー |
OPWIKWZVLIWRDK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


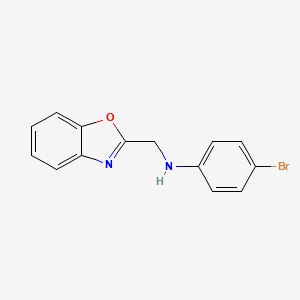
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-(1,3-dihydroxypropan-2-yl)-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B15137702.png)


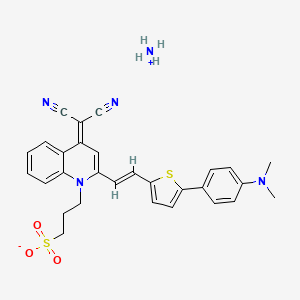
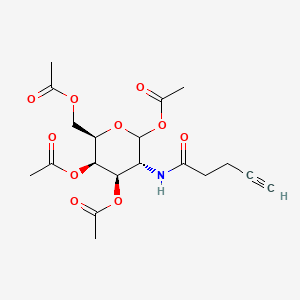
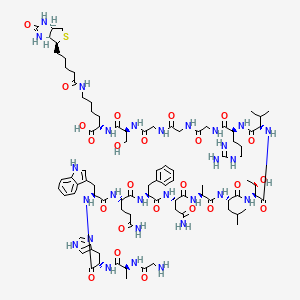
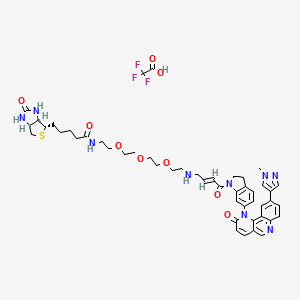
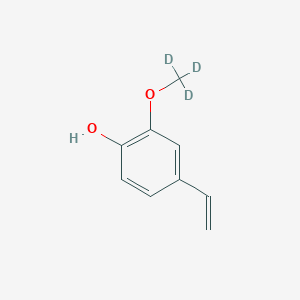
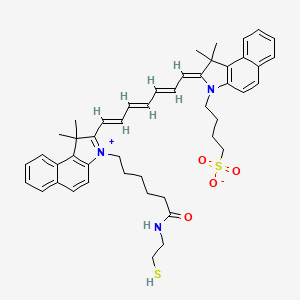
![(4R)-5-[[(2R)-3-carboxy-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-methylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3R)-3-hydroxy-2-methylundecanoyl]amino]-5-oxopentanoic acid](/img/structure/B15137756.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one](/img/structure/B15137770.png)


